molecular formula C16H15BrN2O3S B11597549 methyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11597549
M. Wt: 395.3 g/mol
InChI Key: AGWYOVGIECCAFV-UHFFFAOYSA-N
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Description

METHYL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex heterocyclic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazines This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a pyrimido-thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate bromophenyl derivatives with thiazine precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methods that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups are employed to produce large quantities of the compound while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

METHYL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced phenyl derivatives, and substituted phenyl derivatives .

Scientific Research Applications

METHYL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of METHYL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific bromophenyl substitution pattern and its potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15BrN2O3S

Molecular Weight

395.3 g/mol

IUPAC Name

methyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C16H15BrN2O3S/c1-9-13(15(21)22-2)14(10-4-3-5-11(17)8-10)19-12(20)6-7-23-16(19)18-9/h3-5,8,14H,6-7H2,1-2H3

InChI Key

AGWYOVGIECCAFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)Br)C(=O)OC

Origin of Product

United States

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